molecular formula C13H12N2O3 B3252949 3-Methoxy-2-nitro-N-phenylaniline CAS No. 220495-98-7

3-Methoxy-2-nitro-N-phenylaniline

Cat. No. B3252949
CAS RN: 220495-98-7
M. Wt: 244.25 g/mol
InChI Key: BBAWDRWLGRAVAF-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C13H12N2O3 . It is a derivative of aniline, which is a very important class of nitrogen derivatives .


Synthesis Analysis

The synthesis of 3-Methoxy-2-nitro-N-phenylaniline can be achieved through various methods. One such method involves the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as a reaction medium . Another method involves the use of nucleophilic catalysts to speed up the reaction .


Molecular Structure Analysis

The molecular weight of 3-Methoxy-2-nitro-N-phenylaniline is 244.25 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds like 3-Methoxy-2-nitro-N-phenylaniline can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Scientific Research Applications

Solubility and Physical Properties

  • Solubilities in Organic Solvents: The solubilities of derivatives of 3-Methoxy-2-nitro-N-phenylaniline in organic solvents like methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane have been studied. These solubility properties are crucial for its applications in chemical synthesis and pharmaceutical formulations (Jia Yinxia et al., 2012).

Chemical Synthesis and Characterization

  • Corrosion Inhibition Studies: Derivatives of 3-Methoxy-2-nitro-N-phenylaniline have been investigated for their role in inhibiting corrosion, particularly in acidic environments. This aspect is important in industrial applications where metal corrosion can be a significant issue (Ankush Mishra et al., 2018).
  • Spin-State Switching in Fe(III) Complexes: The effects of methoxy and nitro groups on spin crossover behavior in Fe(III) complexes have been explored, demonstrating the influence of these substituents on the transition temperatures, which is vital for designing molecular magnetic materials (B. Dey et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitro-N-methylaniline, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Methoxy-2-nitro-N-phenylaniline are not mentioned in the search results, it is known that phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, innovative synthetic methods and potential biological activities of such compounds could be areas of future research .

properties

IUPAC Name

3-methoxy-2-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-12-9-5-8-11(13(12)15(16)17)14-10-6-3-2-4-7-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAWDRWLGRAVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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